Cas no 94-02-0 (Ethyl benzoylacetate)

Ethyl benzoylacetate structure
Ethyl benzoylacetate structure
اسم المنتج:Ethyl benzoylacetate
كاس عدد:94-02-0
وسط:C11H12O3
ميغاواط:192.211183547974
MDL:MFCD00009196
CID:34727
PubChem ID:7170

Ethyl benzoylacetate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Ethyl 3-oxo-3-phenylpropanoate
    • Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
    • Benzoylacetic acid ethyl ester
    • Ethyl Benzoylacetate
    • 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
    • 3-phenyl-3-oxopropanoate
    • benzoylacetic ethyl ester
    • ethyl 3-oxo-3-phenylpropionate
    • ethyl 3-phenyl-3-oxopropionate
    • Ethyl benzovlacetate
    • ethyl2-benzoylacetate
    • Ethylbenzoylacetat
    • Ethylbeonzoyl acetate
    • FEMA 2423
    • phenylformyl acetic acid ethyl ester
    • 3-Oxo-3-phenylpropionic Acid Ethyl Ester
    • Ethyl 3-phenyl-3-oxopropanoate
    • Ethyl benzoyl acetate
    • Ethyl beta-oxobenzenepropanoate
    • ethylbenzoylacetate
    • Benzoylacetic acid, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester
    • Benzenepropanoic acid, beta-oxo-, ethyl ester
    • 1-Ethoxy-3-phenylpropane-1,3-dione
    • FEMA No. 2423
    • K8CHJ4MKM0
    • Benzenepropanoic acid, .beta.-oxo-, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-phenylpropanoic acid ethyl ester
    • 3-Phenyl-3-oxopropanoic acid ethyl ester
    • Ethyl 2-benzoylacetate
    • Ethyl β-oxobenzenepropanoate
    • NSC 227214
    • NSC 6774
    • β-Oxobenzenepropanoic acid ethyl ester
    • Ethyl benzoylacetate,95%
    • Ethyl benzoylacetate
    • MDL: MFCD00009196
    • نواة داخلي: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • مفتاح Inchi: GKKZMYDNDDMXSE-UHFFFAOYSA-N
    • ابتسامات: O=C(CC(C1C=CC=CC=1)=O)OCC
    • برن: 0389

حساب السمة

  • نوعية دقيقة: 192.07900
  • النظائر كتلة واحدة: 192.079
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 5
  • تعقيدات: 205
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: 3
  • طوبولوجي سطح القطب: 43.4
  • تهمة السطحية: 0
  • إكسلوغ 3: 1.9

الخصائص التجريبية

  • اللون / الشكل: Not available
  • كثيف: 1.11 g/mL at 25 °C(lit.)
  • نقطة انصهار: < 0
  • نقطة الغليان: 265-270 °C(lit.)
  • نقطة الوميض: Fahrenheit: 284 ° f
    Celsius: 140 ° c
  • انكسار: n20/D 1.52(lit.)
    n20/D 1.531
  • الذوبان: alcohol: miscible
  • معامل توزيع المياه: Insoluble
  • بسا: 43.37000
  • لوغب: 1.82250
  • حساسية: Light Sensitive
  • ميرك: 3767
  • الفيدرالية: 2423
  • الذوبان: Not available

Ethyl benzoylacetate أمن المعلومات

Ethyl benzoylacetate بيانات الجمارك

  • رمز النظام المنسق:29183000
  • بيانات الجمارك:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl benzoylacetate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0097-25G
Ethyl Benzoylacetate
94-02-0 >95.0%(GC)(T)
25g
¥160.00 2024-04-15
abcr
AB173804-1 kg
Ethyl benzoylacetate, 90%; .
94-02-0 90%
1kg
€331.60 2023-01-28
Apollo Scientific
OR4787-25g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
25g
£15.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
689963-200KG
Ethyl benzoylacetate
94-02-0 Lonza quality, ≥98% (GC)
200KG
123946.29 2021-05-17
Apollo Scientific
OR4787-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
£39.00 2025-02-20
Fluorochem
079467-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
£39.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E87160-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
¥80.0 2023-09-07
Cooke Chemical
A3956212-100G
Ethyl benzoylacetate
94-02-0 95%
100g
RMB 143.20 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
689963-25KG
Ethyl benzoylacetate
94-02-0 98%
25kg
¥61525.02 2023-11-28
abcr
AB173804-100 g
Ethyl benzoylacetate, 90%; .
94-02-0 90%
100g
€99.30 2023-01-28

Ethyl benzoylacetate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ;  4 min
المراجع
Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions
Moghaddam, Firouz Matloubi; Baradjee, Ghasem Rezanejade, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
المراجع
A novel synthetic method for β-keto esters
Qian, Hao; Ge, Chunrong; Huang, Xian, Journal of Chemical Research, 2007, (3), 160-161

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 -
المراجع
A safe, economical method for the preparation of β-oxo esters
Clay, Ronald J.; Collom, Thomas A.; Karrick, Gregory L.; Wemple, James, Synthesis, 1993, (3), 290-2

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Manganese oxide (MnO2) (electrolytic) Solvents: Hexane
المراجع
Oxidation of alcohols with electrolytic manganese dioxide. Its application for the synthesis of insect pheromones
Tsuboi, Sadao; Ishii, Naomi; Sakai, Takashi; Tari, Isao; Utaka, Masanori, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1888-93

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: 4-Methylbenzaldehyde oxime Solvents: Dimethylformamide ;  3 h, 100 °C
المراجع
Base-Promoted Difunctionalization of Alkynes: One-Pot Synthesis of Polysubstituted Chromones+
Wang, Mengdan ; Cheng, Lu; Ma, Junying; Lu, Weiwei; Wang, Junling, European Journal of Organic Chemistry, 2023, 26(32),

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
المراجع
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; Xu, Shaofeng; Zou, Yashi; Li, Zhaodi; Xu, Kai; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
المراجع
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; Shi, Guang; Tang, Wei; Sun, Jie; Wang, Wenxing, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → 0 °C
المراجع
An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters
Galliford, Chris V.; Scheidt, Karl A., Chemical Communications (Cambridge, 2008, (16), 1926-1928

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 - 20 min, rt → reflux; 2 - 3 h, reflux
المراجع
Iridium(III)-catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion
Jha, Neha; Singh, Roushan Prakash; Saxena, Paridhi; Kapur, Manmohan, Organic Letters, 2021, 23(22), 8694-8698

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  2.0 h, rt
المراجع
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; Reddy, B. V. Subba; Purnima, K. V.; Jhansi, S.; Nagaiah, K.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  15 h, reflux
المراجع
Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt
Rysak, Vincent; Dixit, Ruchi; Trivelli, Xavier; Merle, Nicolas; Agbossou-Niedercorn, Francine; et al, Catalysis Science & Technology, 2020, 10(14), 4586-4592

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
المراجع
A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates
Wang, Xui; Monte, William T.; Napier, James J.; Ghannam, Aneen, Tetrahedron Letters, 1994, 35(50), 9323-6

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
المراجع
Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution
Ling, Fei ; Wang, Yifan; Huang, An; Wang, Ze; Wang, Shiliang; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  rt; overnight, rt
1.3 Reagents: Acetic acid Solvents: Water ;  cooled
المراجع
Preparing method and application of pyrazoloquinoline derivative
, China, , ,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Calcium oxide Solvents: Chloroform ;  10 min, < 5 °C
1.2 2 h, < 5 °C; 40 °C; 6 h, 40 °C
1.3 Catalysts: Sodium hydroxide ;  40 °C → 62 °C; 4 h, 62 °C
المراجع
Method for preparing ethyl benzoyl acetate
, China, , ,

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole ,  Magnesium chloride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
المراجع
Development and application of a solution-phase automated synthesizer, 'ChemKonzert'
Machida, Kazuhiro; Hirose, Yoichiro; Fuse, Shinichiro; Sugawara, Tohru; Takahashi, Takashi, Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Water ;  cooled
المراجع
Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters
Jiang, Yan; Chen, Xing; Zheng, Yongsheng; Xue, Zhouyang; Shu, Chang; et al, Angewandte Chemie, 2011, 50(32), 7304-7307

طريقة الإنتاج 18

رد فعل الشرط
1.1 Catalysts: Silver triflate ,  2249872-40-8 Solvents: Methanol ;  18.5 h, 40 °C
المراجع
Hydroalkoxylation of terminal and internal alkynes catalyzed by dinuclear gold(I) complexes with bridging Di(N-heterocyclic carbene) ligands
Marcheggiani, Elena; Tubaro, Cristina ; Biffis, Andrea; Graiff, Claudia ; Baron, Marco, Catalysts, 2020, 10(1),

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  5 h, rt
المراجع
tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions
Chen, Shufeng; Yuan, Fang; Zhao, Haiying; Li, Baoguo, RSC Advances, 2013, 3(31), 12616-12620

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt; rt
المراجع
Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization
Han, Wencheng; Liu, Wen-Deng; Su, Junqi; Zhao, Jiannan, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354

Ethyl benzoylacetate Raw materials

Ethyl benzoylacetate Preparation Products

Ethyl benzoylacetate الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:94-02-0)Ethyl benzoylacetate
رقم الطلب:A844787
حالة المخزون:in Stock
كمية:1kg
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:04
الأسعار ($):182.0
الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
(CAS:94-02-0)Ethyl benzoylacetate
008
نقاء:95%
كمية:25
الأسعار ($):استفسار
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-02-0)Ethyl benzoylacetate
sfd5754
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار